![molecular formula C17H19NO4 B276548 3-[(3,4-Dimethoxybenzyl)amino]-4-methylbenzoic acid](/img/structure/B276548.png)
3-[(3,4-Dimethoxybenzyl)amino]-4-methylbenzoic acid
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Overview
Description
3-[(3,4-Dimethoxybenzyl)amino]-4-methylbenzoic acid is a chemical compound that has been the subject of extensive scientific research. This compound is commonly referred to as DMBMBA and is known for its potential therapeutic applications in various fields, including cancer research and drug development.
Mechanism of Action
The mechanism of action of DMBMBA is not fully understood, but it is believed to involve the inhibition of various cellular pathways that are important for cancer cell survival and proliferation. DMBMBA has been shown to inhibit the activity of several enzymes involved in cancer cell metabolism, including hexokinase and lactate dehydrogenase. In addition, DMBMBA has been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways.
Biochemical and Physiological Effects:
DMBMBA has been shown to have several biochemical and physiological effects. In vitro studies have shown that DMBMBA inhibits cancer cell proliferation, induces apoptosis, and reduces oxidative stress. In vivo studies have shown that DMBMBA exhibits anticancer activity in animal models of breast cancer, lung cancer, and colon cancer. In addition, DMBMBA has been shown to reduce inflammation and oxidative stress in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
DMBMBA has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, DMBMBA also has some limitations, including its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, DMBMBA has limited stability in biological fluids, which can affect its efficacy in vivo.
Future Directions
There are several future directions for the research on DMBMBA. One potential direction is to investigate the pharmacokinetics and pharmacodynamics of DMBMBA in vivo to better understand its efficacy and toxicity. Another potential direction is to explore the potential of DMBMBA as a therapeutic agent for other diseases, such as neurodegenerative diseases and autoimmune disorders. Finally, there is a need to develop novel formulations and delivery systems for DMBMBA to improve its solubility and stability in biological fluids.
Synthesis Methods
The synthesis of DMBMBA involves the reaction of 3,4-dimethoxybenzaldehyde with 4-methylanthranilic acid in the presence of a reducing agent. The reaction proceeds via a condensation reaction, followed by reduction to yield the desired product. The synthesis method has been optimized to yield high purity and high yield of DMBMBA.
Scientific Research Applications
DMBMBA has been extensively studied for its potential therapeutic applications in various fields, including cancer research and drug development. Several studies have shown that DMBMBA exhibits potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, DMBMBA has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects.
properties
Molecular Formula |
C17H19NO4 |
---|---|
Molecular Weight |
301.34 g/mol |
IUPAC Name |
3-[(3,4-dimethoxyphenyl)methylamino]-4-methylbenzoic acid |
InChI |
InChI=1S/C17H19NO4/c1-11-4-6-13(17(19)20)9-14(11)18-10-12-5-7-15(21-2)16(8-12)22-3/h4-9,18H,10H2,1-3H3,(H,19,20) |
InChI Key |
XLGNSVGIHRUMRF-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)O)NCC2=CC(=C(C=C2)OC)OC |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)NCC2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
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